2-[2-(Azepan-1-yl)ethyl]-6-tert-butyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-[2-(Azepan-1-yl)ethyl]-6-tert-butyl-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that includes an azepane ring, a tert-butyl group, and a dihydropyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Azepan-1-yl)ethyl]-6-tert-butyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of a suitable linear precursor, such as 1,6-diaminohexane, under acidic or basic conditions.
Attachment of the Ethyl Group: The azepane ring is then functionalized with an ethyl group through a nucleophilic substitution reaction, using ethyl halides as the alkylating agents.
Formation of the Dihydropyridazinone Moiety: The dihydropyridazinone ring is formed through a cyclization reaction involving a suitable dicarbonyl compound and hydrazine or its derivatives.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Azepan-1-yl)ethyl]-6-tert-butyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring or the ethyl group, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or sulfonated derivatives.
Scientific Research Applications
2-[2-(Azepan-1-yl)ethyl]-6-tert-butyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for its use in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It is evaluated for its use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 2-[2-(Azepan-1-yl)ethyl]-6-tert-butyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring and dihydropyridazinone moiety are key structural features that enable the compound to bind to these targets, modulating their activity. The tert-butyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(Azepan-1-yl)ethyl methacrylate: Similar in structure due to the presence of the azepane ring and ethyl group.
Indole Derivatives: Share similar biological activities and applications in medicinal chemistry.
Uniqueness
2-[2-(Azepan-1-yl)ethyl]-6-tert-butyl-2,3-dihydropyridazin-3-one is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the tert-butyl group and dihydropyridazinone moiety distinguishes it from other similar compounds, potentially enhancing its efficacy and stability in various applications.
Properties
IUPAC Name |
2-[2-(azepan-1-yl)ethyl]-6-tert-butylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-16(2,3)14-8-9-15(20)19(17-14)13-12-18-10-6-4-5-7-11-18/h8-9H,4-7,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYJHKOMPMORJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CCN2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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